
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide, also known as DMFO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide works by inhibiting the activity of enzymes that are involved in the production of inflammatory molecules. It also has the ability to regulate the activity of certain immune cells, leading to a reduction in inflammation. This compound has been shown to have a more targeted and specific mechanism of action compared to other anti-inflammatory drugs, which can have more widespread effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in the development of inflammation. This compound has also been shown to reduce the activity of certain immune cells, leading to a decrease in inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide is its specificity and targeted mechanism of action. This makes it a potentially safer and more effective alternative to other anti-inflammatory drugs. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties and may be able to slow or prevent the progression of these diseases. Additionally, this compound may have potential applications in the treatment of other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential benefits and limitations of this compound in these and other areas.
In conclusion, this compound is a chemical compound that has shown promise as a potential pharmacological agent. Its targeted mechanism of action and low toxicity make it an attractive alternative to other anti-inflammatory drugs. While there are still limitations to its use, continued research on this compound may lead to new treatments for a variety of diseases and disorders.
Synthesemethoden
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with 3-fluoropyridine-4-carboxamide in the presence of a base. The resulting compound is then purified through column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide has been studied extensively for its potential use as a pharmacological agent. It has been shown to have anti-inflammatory properties and has been tested for its efficacy in treating various diseases, including cancer, arthritis, and autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-2-oxobutyl)-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-12(2,3)10(16)7-15-11(17)8-4-5-14-6-9(8)13/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBUDMJAMYMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


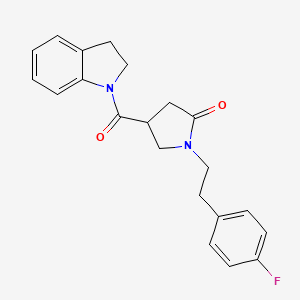

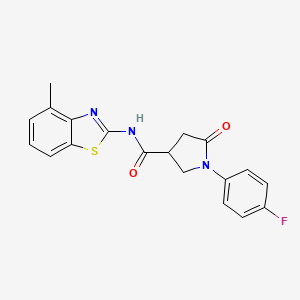
![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
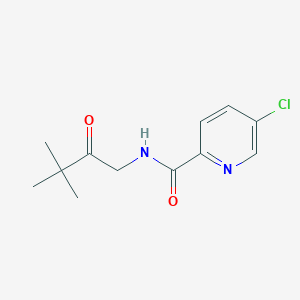
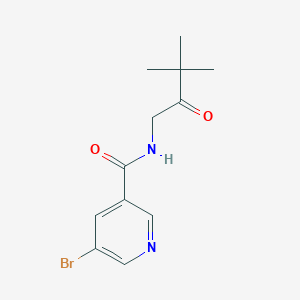
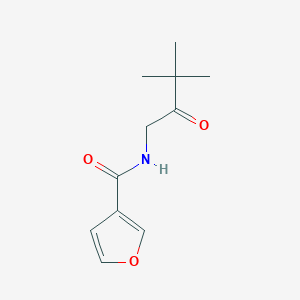

![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
